molecular formula C34H48N4O4 B607256 EBI-2511

EBI-2511

Cat. No.: B607256
M. Wt: 576.8 g/mol
InChI Key: NYWVSLBALKNFJR-UHFFFAOYSA-N
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Description

EBI-2511 is a highly potent and orally active inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound has shown significant promise in preclinical studies for its anti-tumor efficacy, particularly in cancers associated with EZH2 mutations .

Biochemical Analysis

Biochemical Properties

EBI-2511 plays a crucial role in biochemical reactions, particularly in the inhibition of EZH2, a histone-lysine N-methyltransferase enzyme . It significantly reduces cellular H3K27me3 levels in a dose-dependent manner . This interaction with the enzyme EZH2 leads to the inhibition of the expression of target genes, many of which could inhibit tumorigenesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the transcription of target genes, such as tumor suppressor genes, by catalyzing the methylation of H3 histone of H3K27Me3 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an EZH2 inhibitor, this compound binds to the EZH2 enzyme and inhibits its function, leading to a decrease in the methylation of H3K27Me3 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates a dose-dependent reduction in H3K27me3 levels over time . It has shown excellent in vivo efficacy in Pfeiffer tumor Xenograft models in mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It displays a dose-dependent inhibition on tumor growth, resulting in significant reduction in tumor size .

Metabolic Pathways

This compound is involved in the metabolic pathway that involves the EZH2 enzyme . It interacts with this enzyme to inhibit the methylation of H3K27Me3, thereby influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EBI-2511 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques to achieve the desired molecular structure. Reaction conditions typically include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: EBI-2511 primarily undergoes reactions typical of organic compounds, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, potentially enhancing or modifying the compound’s biological activity .

Scientific Research Applications

EBI-2511 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: this compound is unique in its higher potency and oral bioavailability compared to other EZH2 inhibitors. It has shown superior anti-tumor efficacy in preclinical models, making it a promising candidate for further development. Its ability to significantly reduce H3K27me3 levels in a dose-dependent manner sets it apart from other similar compounds .

Properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWVSLBALKNFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of EBI-2511 and how does it impact cancer cells?

A1: this compound is a potent and orally active inhibitor of EZH2 []. EZH2 is an enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation event is associated with gene silencing and is often dysregulated in various cancers, including Non-Hodgkin's Lymphoma. By inhibiting EZH2, this compound prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and inhibiting cancer cell proliferation.

Q2: What is the significance of the structural modifications made during the development of this compound from earlier EZH2 inhibitors?

A2: this compound was discovered through a scaffold hopping approach based on the clinical compound EPZ-6438 []. The research paper highlights that the optimization process involved exploring structure-activity relationships and led to the incorporation of specific chemical groups in this compound. These modifications resulted in improved potency against EZH2 and, importantly, enhanced oral bioavailability in preclinical models compared to earlier compounds.

Q3: What evidence is there for the in vivo efficacy of this compound in treating cancer?

A3: The research demonstrated that this compound exhibited significant in vivo efficacy in preclinical studies []. Specifically, the compound showed potent anti-tumor activity in Pfeiffer tumor xenograft models in mice. This finding suggests that this compound holds promise as a potential therapeutic agent for cancers associated with EZH2 mutations.

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